3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is a spiro compound characterized by a unique structure where a spiro carbon atom connects two rings, one of which contains nitrogen atoms. This compound is part of the broader class of spiro compounds, which are known for their interesting conformational and stereochemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 4-chlorobenzyl chloride with a suitable diazaspiro compound under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
For industrial-scale production, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired spiro compound. Catalysts and solvents are chosen based on their efficiency and environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of various substituted spiro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex spiro compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly for its unique structural properties that may interact with biological targets.
Industry: Used in the synthesis of materials with specific properties, such as polymers and resins
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets. The compound’s unique spiro structure allows it to fit into binding sites of enzymes or receptors, potentially inhibiting or activating their functions. Molecular dynamics simulations have shown that this compound can bind to targets such as NS5-methyltransferase, which is involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
- 3,9-Bis(3-chlorophenyl)-2,4,8,10-tetraoxaspiro[5.5]undecane
- 1,5-Dioxaspiro[5.5]undecane-2,4-dione derivatives .
Uniqueness
3-(4-Chlorophenyl)-3,9-diazaspiro[5.5]undecane is unique due to its diazaspiro structure, which imparts distinct chemical and biological properties. Unlike other spiro compounds, it contains nitrogen atoms within the spiro ring, which can participate in hydrogen bonding and other interactions, enhancing its potential as a versatile building block in synthetic chemistry and drug development .
Eigenschaften
CAS-Nummer |
918653-02-8 |
---|---|
Molekularformel |
C15H21ClN2 |
Molekulargewicht |
264.79 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C15H21ClN2/c16-13-1-3-14(4-2-13)18-11-7-15(8-12-18)5-9-17-10-6-15/h1-4,17H,5-12H2 |
InChI-Schlüssel |
LWOSASCBPIUUSY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC12CCN(CC2)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.